molecular formula C32H53N3O6 B613669 Boc-l-melys(z)-oh dcha CAS No. 201002-18-8

Boc-l-melys(z)-oh dcha

Cat. No.: B613669
CAS No.: 201002-18-8
M. Wt: 394,50*181,32 g/mole
InChI Key: CKZXQRUEYXJCTA-NTISSMGPSA-N
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Description

“Boc-l-melys(z)-oh dcha” is a synthetic compound used in various scientific research applications. The compound’s full chemical name is not commonly abbreviated to ensure clarity in scientific communication. It is often utilized in the fields of chemistry, biology, and medicine due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-l-melys(z)-oh dcha” typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include protecting agents, coupling reagents, and solvents.

Industrial Production Methods

Industrial production of “this compound” may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“Boc-l-melys(z)-oh dcha” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents to convert the compound to a lower oxidation state.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction outcome.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

“Boc-l-melys(z)-oh dcha” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Boc-l-melys(z)-oh dcha” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

“Boc-l-melys(z)-oh dcha” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Boc-l-lysine: A protected amino acid used in peptide synthesis.

    Boc-l-methionine: Another protected amino acid with different reactivity and applications.

    Boc-l-phenylalanine: A protected aromatic amino acid used in various synthetic applications.

The uniqueness of “this compound” lies in its specific chemical structure, reactivity, and applications, which may differ from those of similar compounds.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6.C12H23N/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24);11-13H,1-10H2/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZXQRUEYXJCTA-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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